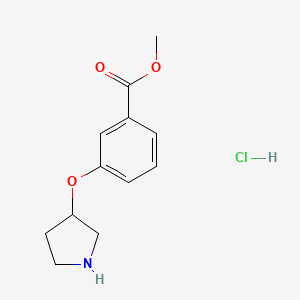

Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride

Description

Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride is a benzoic acid derivative featuring a pyrrolidine ring linked via an ether group to the meta-position of the benzene ring. The compound is esterified at the carboxylic acid group with a methyl group and exists as a hydrochloride salt. Its molecular formula is C₁₁H₁₃NO₃·HCl, with a molecular weight of 265.7 g/mol (CID 53407721) . The pyrrolidine moiety introduces basicity, while the ester group enhances lipophilicity, making it a candidate for pharmaceutical and agrochemical applications. Structural analogs of this compound often vary in substituent positions, heterocycles, or ester groups, influencing their physicochemical and biological properties.

Properties

IUPAC Name |

methyl 3-pyrrolidin-3-yloxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-15-12(14)9-3-2-4-10(7-9)16-11-5-6-13-8-11;/h2-4,7,11,13H,5-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMHAEDONDAFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification via Nucleophilic Substitution

-

- Starting material: Methyl 3-hydroxybenzoate

- Nucleophile: Pyrrolidine or 3-hydroxypyrrolidine derivatives

- Catalyst/Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Typically 60–100 °C for several hours

Mechanism:

The phenolic hydroxyl is deprotonated to form a phenolate ion, which then undergoes nucleophilic substitution with the pyrrolidine derivative, forming the ether bond.Purification:

The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The crude product is purified by column chromatography or recrystallization.

Alternative Synthetic Routes

Use of Activated Leaving Groups:

Instead of direct nucleophilic substitution, the hydroxyl group of methyl 3-hydroxybenzoate can be converted into a better leaving group (e.g., mesylate or tosylate), which then reacts with pyrrolidine to form the ether linkage.Direct O-Alkylation:

Alkylation of pyrrolidine with methyl 3-(halomethyl)benzoate derivatives under basic conditions can also yield the target compound.

Formation of Hydrochloride Salt

The free base compound is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate), and anhydrous hydrogen chloride gas or hydrochloric acid solution is bubbled or added until precipitation of the hydrochloride salt occurs.

The salt is filtered, washed, and dried under vacuum to obtain pure this compound.

Data Table: Summary of Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | 3-Hydroxybenzoic acid + MeOH, H2SO4 catalyst | 85-90 | Standard Fischer esterification |

| 2 | Etherification (Nucleophilic substitution) | Methyl 3-hydroxybenzoate + pyrrolidine, K2CO3, DMF, 80 °C, 12 h | 65-75 | Purified by column chromatography |

| 2a | Alternative (Mesylate route) | Methyl 3-hydroxybenzoate tosylate + pyrrolidine, base, solvent | 60-70 | Requires additional step for tosylation |

| 3 | Salt formation | Free base + HCl (gas or solution), ethanol | >95 | Precipitation of hydrochloride salt |

Research Findings and Analysis

Reaction Efficiency:

The nucleophilic substitution method is preferred for its simplicity and relatively high yield. The use of polar aprotic solvents enhances the nucleophilicity of pyrrolidine, improving ether bond formation efficiency.Purity and Characterization:

The final hydrochloride salt shows improved stability and crystallinity, facilitating characterization by NMR, IR, and mass spectrometry. Analytical data align with expected molecular formula and structure.Safety Considerations:

The compound and intermediates require handling with care due to potential skin and eye irritation and respiratory hazards, as indicated by GHS hazard classifications.Scalability: The preparation methods are suitable for laboratory-scale synthesis. Scale-up requires careful control of reaction temperature and purification steps to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or pyrrolidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride is widely used in scientific research, particularly in the fields of:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers

- Methyl 4-(pyrrolidin-3-yloxy)benzoate hydrochloride (CAS 1220033-95-3): This isomer substitutes the pyrrolidin-3-yloxy group at the para-position of the benzene ring. The molecular formula is C₁₂H₁₆ClNO₃ (MW: 257.71 g/mol).

Heterocycle Variations

- Methyl 3-(piperidin-4-yloxy)benzoate hydrochloride (CAS 936128-98-2):

Replaces pyrrolidine with a six-membered piperidine ring. Molecular weight: 271.74 g/mol . Piperidine’s larger ring size increases basicity (pKa ~11) compared to pyrrolidine (pKa ~9.4), affecting solubility and pharmacokinetics . - 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride: Substitutes the benzene ring with a pyridine ring.

Ester Group Modifications

- Ethyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride (CAS 1219960-96-9): Features an ethyl ester instead of methyl. Molecular formula: C₁₃H₁₈ClNO₃ (MW: 271.74 g/mol). The ethyl group increases lipophilicity (LogP ~1.5 vs. methyl’s ~1.2), which may enhance membrane permeability but reduce aqueous solubility .

Linker Modifications

- Ethyl 4-(pyrrolidin-3-ylmethoxy)benzoate hydrochloride (CAS 1185038-20-3): Incorporates a methylene spacer between the pyrrolidine and ether oxygen. Molecular formula: C₁₄H₂₀ClNO₃ (MW: 285.77 g/mol).

Structural and Functional Comparison Table

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Structural Feature | Potential Impact on Properties |

|---|---|---|---|---|---|

| Methyl 3-(pyrrolidin-3-yloxy)benzoate HCl | CID 53407721 | C₁₁H₁₃ClNO₃ | 265.7 | Meta-substituted benzene, methyl ester | Balanced lipophilicity, moderate stability |

| Methyl 4-(pyrrolidin-3-yloxy)benzoate HCl | 1220033-95-3 | C₁₂H₁₆ClNO₃ | 257.71 | Para-substituted benzene | Reduced steric hindrance |

| Methyl 3-(piperidin-4-yloxy)benzoate HCl | 936128-98-2 | C₁₃H₁₈ClNO₃ | 271.74 | Piperidine ring (6-membered) | Higher basicity, altered solubility |

| Ethyl 3-(pyrrolidin-3-yloxy)benzoate HCl | 1219960-96-9 | C₁₃H₁₈ClNO₃ | 271.74 | Ethyl ester | Increased lipophilicity |

| Ethyl 4-(pyrrolidin-3-ylmethoxy)benzoate HCl | 1185038-20-3 | C₁₄H₂₀ClNO₃ | 285.77 | Methylene spacer | Enhanced conformational flexibility |

Pharmacological Relevance

- The pyrrolidine moiety in Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride is a common pharmacophore in neurological agents (e.g., dopamine receptor modulators) due to its ability to interact with amine-binding pockets .

- Piperidine analogs (e.g., Methyl 3-(piperidin-4-yloxy)benzoate HCl) are explored for anticancer activity , leveraging their enhanced basicity for improved DNA intercalation .

Biological Activity

Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride is a synthetic organic compound with the molecular formula C12H15ClNO3. This compound features a benzoate ester linked to a pyrrolidine ring, which contributes to its distinctive chemical properties. Research into this compound has highlighted its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features

- Molecular Weight: 257.71 g/mol

- Chemical Class: Ester

- Functional Groups: Benzoate and pyrrolidine

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. For instance, preliminary tests showed that the compound could inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity could have implications for treating inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways. Preliminary findings suggest involvement in cholinergic and dopaminergic systems, which are critical for neurotransmission and immune response modulation.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride | Antimicrobial, anti-inflammatory | Different substitution on the benzoate ring |

| Methyl 3-(1-benzyl-3-methyl-3-pyrrolidinyl)benzoate hydrochloride | Antiviral potential | Benzyl substitution enhances lipophilicity |

| Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride | Similar antimicrobial activity | Lacks the ether linkage present in target compound |

Study 1: Antimicrobial Efficacy

In a study published in MDPI, this compound was tested against several bacterial strains. The results indicated an EC50 value of approximately 5 µM, demonstrating potent antimicrobial action while maintaining low cytotoxicity (CC50 > 50 µM) .

Study 2: Anti-inflammatory Mechanism

Research conducted at the University of Groningen explored the anti-inflammatory effects of this compound. The study found that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential utility in managing inflammatory conditions .

Study 3: In Vivo Assessment

An animal model study assessed the safety profile and biological activity of this compound. Results showed no significant adverse effects at therapeutic doses, supporting its potential as a safe therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride, and how can purity be validated?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-hydroxybenzoic acid derivatives with pyrrolidine-containing reagents under basic conditions, followed by esterification and HCl salt formation. Purification typically involves recrystallization or column chromatography. Purity validation employs HPLC (≥98% purity) and spectroscopic techniques (NMR, MS) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- HPLC : To assess purity (e.g., C18 columns with UV detection at 254 nm) .

- NMR : ¹H/¹³C NMR to confirm the benzoate ester, pyrrolidinyloxy substitution, and hydrochloride salt formation.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation (e.g., [M+H⁺] = 230.31 g/mol) .

Q. How should this compound be stored to ensure stability?

- Methodology : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., nitrogen). Desiccate to prevent hygroscopic degradation. Stability studies (e.g., accelerated aging at 40°C/75% RH) can assess shelf life .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Methodology :

- Catalyst Screening : Test Pd or Cu catalysts for coupling reactions (e.g., Buchwald-Hartwig amination).

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility.

- Temperature Control : Monitor exothermic reactions (e.g., 50–80°C for esterification) to minimize side products .

Q. What strategies resolve stereochemical challenges during pyrrolidinyloxy group installation?

- Methodology :

- Chiral Auxiliaries : Use enantiopure pyrrolidine precursors (e.g., (S)-3-methylpyrrolidine hydrochloride) .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions.

- Chiral HPLC : Post-synthesis separation of diastereomers .

Q. How can trace impurities (e.g., unreacted intermediates) be identified and quantified?

- Methodology :

- LC-MS/MS : Detect impurities at ppm levels using targeted ion monitoring.

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to profile degradation products .

Q. What in vitro models are suitable for preliminary pharmacological screening of this compound?

- Methodology :

- Enzyme Inhibition Assays : Test against targets like acetylcholinesterase (AChE) or kinases, given structural similarities to known inhibitors (e.g., AChE/BChE-IN-3 hydrochloride) .

- Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

Safety and Compliance

Q. What safety precautions are required when handling this compound?

- Methodology :

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Waste Disposal : Segregate halogenated waste and consult environmental safety protocols .

Data Contradictions and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.